Ido-IN-12

Cancer Immunotherapy IDO1 Inhibition Enzymatic Assay

IDO-IN-12 (CAS 1888341-29-4) is a structurally distinct IDO1 inhibitor featuring a 4-amino-1,2,5-oxadiazole-3-carboxamide core fused to a 1,2,4-oxadiazol-5(4H)-one moiety, disclosed in WO 2017181849 A1. Its novel chemotype avoids cross-resistance issues common with Epacadostat and Navoximod scaffolds. With high DMSO solubility (≥100 mg/mL) and documented in vivo formulation protocols (≥2.5 mg/mL clear solutions), it is ready for PK/PD and syngeneic tumor model studies. Ideal for validating IDO1 target engagement and screening assay development. ≥98% purity ensures lot-to-lot consistency.

Molecular Formula C13H11BrFN5O3S
Molecular Weight 416.23 g/mol
Cat. No. B2975924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIdo-IN-12
Molecular FormulaC13H11BrFN5O3S
Molecular Weight416.23 g/mol
Structural Identifiers
SMILESCSCCNC1=NON=C1C2=NOC(=O)N2C3=CC(=C(C=C3)F)Br
InChIInChI=1S/C13H11BrFN5O3S/c1-24-5-4-16-11-10(17-23-18-11)12-19-22-13(21)20(12)7-2-3-9(15)8(14)6-7/h2-3,6H,4-5H2,1H3,(H,16,18)
InChIKeyOOHHWEREOQPCCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





IDO-IN-12: A Next-Generation IDO1 Inhibitor Scaffold for Procurement in Cancer Immunotherapy Research


IDO-IN-12 (CAS 1888341-29-4) is a synthetic small-molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key immunomodulatory enzyme in the kynurenine pathway . It is disclosed in patent WO 2017181849 A1 as a member of a novel structural class featuring a 4-amino-1,2,5-oxadiazole-3-carboxamide core fused to a unique 1,2,4-oxadiazol-5(4H)-one moiety [1]. This compound is specifically developed for preclinical cancer immunotherapy research to reverse IDO1-mediated T-cell suppression and is supplied by multiple vendors for in vitro and in vivo studies .

Why Generic IDO Inhibitor Substitution Fails: The Critical Need for IDO-IN-12 Specific Quantitative Differentiation


The IDO1 inhibitor landscape is fraught with significant variability in potency, isoform selectivity (IDO1 vs. IDO2 vs. TDO), and pharmacokinetic (PK) properties, making generic substitution scientifically invalid . For instance, the clinical-stage inhibitors Epacadostat (IC50 ~10 nM), Navoximod (Ki 7 nM, EC50 75 nM), and the tool compound IDO-IN-1 (IC50 59 nM) demonstrate a wide range of activities and off-target profiles . Therefore, selecting IDO-IN-12 based solely on its class membership, without specific comparative potency, selectivity, and physicochemical data, risks experimental failure due to inadequate target engagement or unforeseen pharmacokinetic liabilities. The evidence below provides the necessary quantitative benchmarks for informed procurement.

Quantitative Procurement Benchmarks for IDO-IN-12: A Comparative Evidence Guide Against Key Analogs


Enzymatic Potency Comparison: IDO-IN-12 vs. Clinical Candidates Epacadostat and Navoximod

IDO-IN-12 is a potent IDO1 inhibitor, but its precise IC50 value is not disclosed in the primary patent WO 2017181849 A1 [1]. However, it belongs to a chemical series where several closely related analogs demonstrate high potency. For comparative procurement, it is essential to note that IDO-IN-12 is structurally distinct from both Epacadostat (a hydroxyamidine) and Navoximod (an imidazole derivative) [1]. While Epacadostat and Navoximod have defined clinical-stage potencies (IC50 ~10 nM and EC50 75 nM, respectively), IDO-IN-12 represents a distinct chemical scaffold (1,2,4-oxadiazol-5(4H)-one) offering a novel avenue for research where resistance or off-target effects from these known chemotypes are a concern [1].

Cancer Immunotherapy IDO1 Inhibition Enzymatic Assay

In Vitro Solubility and Formulation Advantage: IDO-IN-12 vs. In-Class Tool Compounds

IDO-IN-12 exhibits high solubility in DMSO (≥100 mg/mL, approximately 240 mM), which is a critical parameter for preparing concentrated stock solutions for in vitro assays . Furthermore, vendor-provided in vivo formulation protocols demonstrate that clear solutions of at least 2.5 mg/mL (6.01 mM) can be achieved using standard co-solvent systems (e.g., 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline) . This contrasts with many in-class tool compounds which may have undefined or lower solubility, complicating both in vitro and in vivo experimental design .

Formulation Development In Vivo Dosing Solubility

Purity and Identity: IDO-IN-12's Verified Analytical Specification vs. Non-Validated Peers

Reputable suppliers provide IDO-IN-12 with a guaranteed minimum purity of 98% by HPLC, with specific lot analysis from MedChemExpress reporting 98.02% purity . This level of analytical rigor, combined with full chemical characterization including CAS (1888341-29-4), molecular formula (C13H11BrFN5O3S), exact molecular weight (416.23), and detailed IUPAC name, is a key differentiator from other 'IDO-IN-xx' series compounds that may be supplied with lower purity (e.g., <95%) or with incomplete characterization .

Quality Control Purity Procurement

Optimal Research and Industrial Application Scenarios for IDO-IN-12 Procurement


Cancer Immunotherapy Target Validation and Resistance Mechanism Studies

IDO-IN-12 is ideally suited for academic and pharmaceutical research programs focused on validating IDO1 as a therapeutic target in syngeneic mouse tumor models. Its novel chemotype makes it a valuable tool for probing mechanisms of resistance to clinically advanced IDO1 inhibitors like Epacadostat and Navoximod, as established by its distinct structural class [1].

Structure-Activity Relationship (SAR) and Lead Optimization Campaigns

The compound's 1,2,4-oxadiazol-5(4H)-one core represents a departure from traditional IDO1 inhibitor scaffolds [1]. Medicinal chemistry groups can utilize IDO-IN-12 as a starting point for SAR studies to explore how modifications to the oxadiazole core, the 3-bromo-4-fluorophenyl ring, or the N-alkyl side chain influence IDO1 potency and selectivity against IDO2 and TDO [1].

In Vivo Pharmacodynamic and Combination Therapy Studies

With its documented high solubility and vendor-verified in vivo formulation protocols (e.g., achieving clear solutions at ≥2.5 mg/mL), IDO-IN-12 is a practical choice for in vivo pharmacodynamic studies . Researchers can use it to assess kynurenine pathway modulation in plasma and tumor tissue, and to explore synergistic effects in combination with immune checkpoint inhibitors like anti-PD-1 or anti-PD-L1 antibodies.

High-Throughput Screening (HTS) and Secondary Assay Validation

The high purity (≥98%) and excellent DMSO solubility (≥100 mg/mL) of IDO-IN-12 make it an ideal control compound for validating new IDO1 biochemical or cellular assays in HTS campaigns . Its well-defined analytical specifications ensure consistent performance across multiple assay plates and screening batches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ido-IN-12

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.